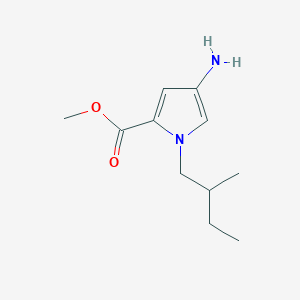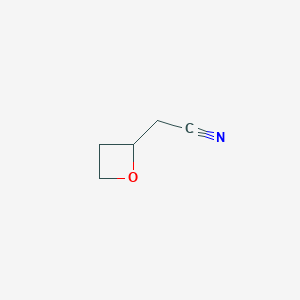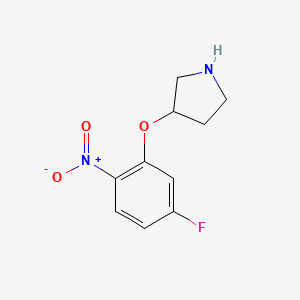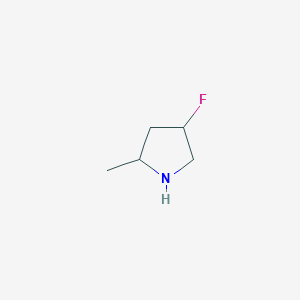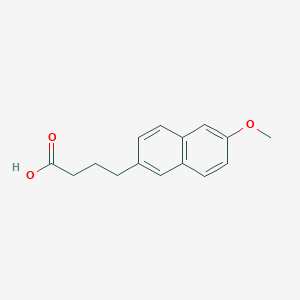
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is a chiral epoxide compound characterized by the presence of a 4-chlorophenyl group and a methyl group attached to an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include β-substituted alcohols, diols, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can be catalyzed by enzymes or chemical catalysts, resulting in the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules .
類似化合物との比較
Similar Compounds
- (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane
- (2S,3S)-2-(4-bromophenyl)-3-methyloxirane
- (2S,3S)-2-(4-chlorophenyl)-3-ethyloxirane
Uniqueness
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is unique due to its specific chiral configuration and the presence of a 4-chlorophenyl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds.
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9+/m0/s1 |
InChIキー |
ULTCUVAEPPZZLR-IMTBSYHQSA-N |
異性体SMILES |
C[C@H]1[C@@H](O1)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1C(O1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate](/img/structure/B13537672.png)
